molecular formula C13H17NO3 B13579124 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid

4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13579124
M. Wt: 235.28 g/mol
InChI Key: VTDDOCWMAQZHMM-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with an ethoxyphenyl group and a carboxylic acid group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .

Preparation Methods

The synthesis of 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-2-17-12-6-4-3-5-9(12)10-7-14-8-11(10)13(15)16/h3-6,10-11,14H,2,7-8H2,1H3,(H,15,16)

InChI Key

VTDDOCWMAQZHMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CNCC2C(=O)O

Origin of Product

United States

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